HIV Latency Reversal Potency: Gnidimacrin (Daphnane) Demonstrates Sub-Nanomolar EC50 Superiority to Tigliane Analogs
In a head-to-head comparison of 20 natural and 8 synthetic diterpenes, the daphnane derivative gnidimacrin (4) exhibited an EC50 of 0.14 nM for HIV LTR-driven transcription activation, demonstrating approximately 2.4-fold greater potency than the most potent tigliane derivative stelleralide A (EC50 = 0.33 nM) and 2.8-fold greater potency than wikstroelide A (EC50 = 0.39 nM) [1]. This represents the first comprehensive structure-activity relationship study directly comparing daphnane and tigliane diterpenes in the same assay system, establishing that minor structural modifications within the daphnane orthoester framework confer latency-reversing activity that cannot be replicated by tigliane scaffolds.
| Evidence Dimension | HIV LTR-driven transcription activation (latency reversal) |
|---|---|
| Target Compound Data | EC50 = 0.14 nM (gnidimacrin, daphnane-type) |
| Comparator Or Baseline | stelleralide A (tigliane-type): EC50 = 0.33 nM; wikstroelide A (tigliane-type): EC50 = 0.39 nM |
| Quantified Difference | 2.4-fold to 2.8-fold lower EC50 (higher potency) for gnidimacrin |
| Conditions | In vitro HIV LTR-driven transcription assay using diterpenes isolated from Stellera chamaejasme and Wikstroemia retusa |
Why This Matters
For researchers developing HIV latency-reversing agents, procurement of gnidimacrin over tigliane alternatives provides access to a compound with validated sub-nanomolar potency and established SAR, enabling more efficient experimental dosing and reducing off-target exposure.
- [1] El-Deeb, I.M., et al. Isolation, Synthesis, and Structure-Activity Relationship Study on Daphnane and Tigliane Diterpenes as HIV Latency-Reversing Agents. Journal of Medicinal Chemistry, 2022, 65(4), 3460-3472. View Source
